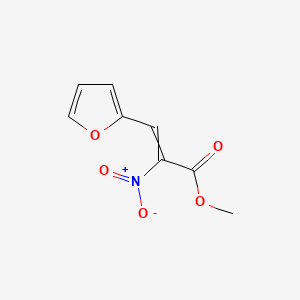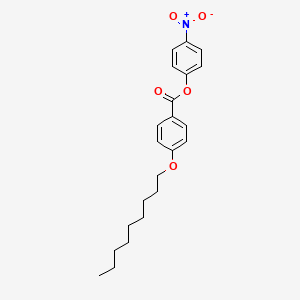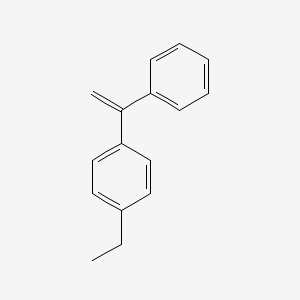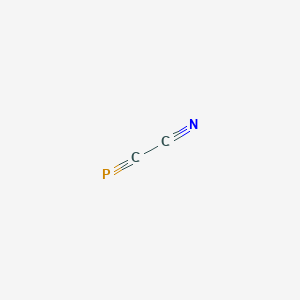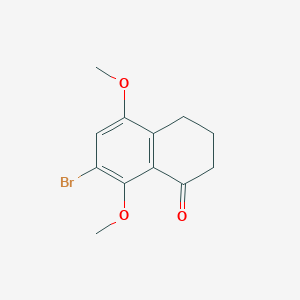
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- typically involves the bromination of a naphthalenone precursor followed by methoxylation. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methanol or sodium methoxide for methoxylation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of substituted naphthalenones.
Scientific Research Applications
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethoxy-: Lacks the bromine substituent.
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-: Lacks the methoxy groups.
Uniqueness
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
77199-82-7 |
|---|---|
Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
7-bromo-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13BrO3/c1-15-10-6-8(13)12(16-2)11-7(10)4-3-5-9(11)14/h6H,3-5H2,1-2H3 |
InChI Key |
RZXJRFYYUDGJIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1CCCC2=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


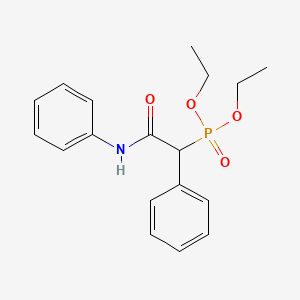
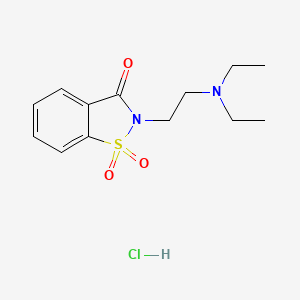
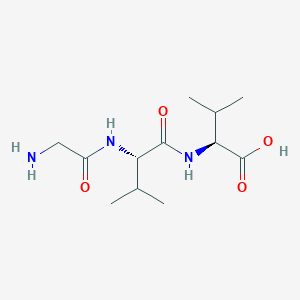

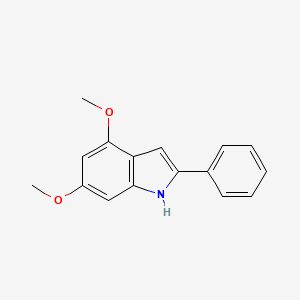
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
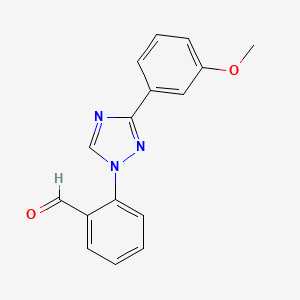
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
